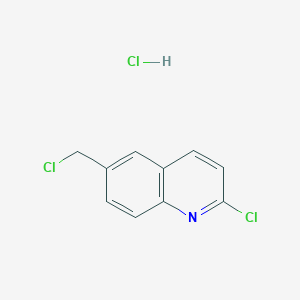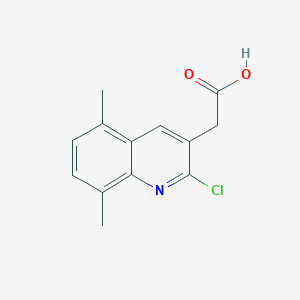![molecular formula C12H12N4O2 B11866040 5-Propyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione CAS No. 80708-34-5](/img/structure/B11866040.png)
5-Propyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Propyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the triazoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of 5-Propyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione makes it a valuable candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde. The cyclization is facilitated by an oxidation-reduction mechanism using chloranil . This method ensures the formation of the triazoloquinoxaline scaffold with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the compound. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
化学反应分析
Types of Reactions
5-Propyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit distinct biological activities .
科学研究应用
5-Propyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
作用机制
The mechanism of action of 5-Propyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the replication and transcription processes. This leads to the upregulation of pro-apoptotic proteins such as Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating pro-oncogenic cell survival proteins like Bcl-2 . These molecular interactions result in the inhibition of cancer cell proliferation and induction of apoptosis.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Shares a similar core structure but with different substituents.
[1,2,4]Triazolo[4,3-c]quinazolines: Another class of triazoloquinoxaline derivatives with comparable biological activities
Uniqueness
5-Propyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is unique due to its specific propyl substitution, which can influence its biological activity and interaction with molecular targets. This distinct structure may offer advantages in terms of potency and selectivity in various applications .
属性
CAS 编号 |
80708-34-5 |
|---|---|
分子式 |
C12H12N4O2 |
分子量 |
244.25 g/mol |
IUPAC 名称 |
5-propyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C12H12N4O2/c1-2-7-15-8-5-3-4-6-9(8)16-10(11(15)17)13-14-12(16)18/h3-6H,2,7H2,1H3,(H,14,18) |
InChI 键 |
HILIIOJSQADVSI-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=CC=CC=C2N3C(=NNC3=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,8-Diazaspiro[5.5]undecane, 1-methyl-8-(3-pyridinyl)-](/img/structure/B11865962.png)
![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)





![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)





